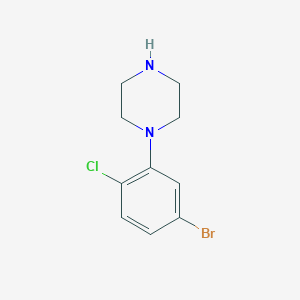
3,6-Dichloro-5-methylpyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-5-methylpyridazine-4-carbonitrile is a chemical compound with the molecular formula C6H3Cl2N3 It is a derivative of pyridazine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-methylpyridazine-4-carbonitrile typically involves the chlorination of 5-methylpyridazine-4-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-5-methylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), moderate temperatures.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
3,6-Dichloro-5-methylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-5-methylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-4-methylpyridazine
- Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
- 6-Chloro-5-methylpyridazine-3-carbonitrile
Uniqueness
3,6-Dichloro-5-methylpyridazine-4-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,6-dichloro-5-methylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c1-3-4(2-9)6(8)11-10-5(3)7/h1H3 |
InChI Key |
NFZIFPJNXYMIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




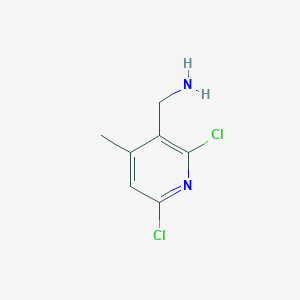
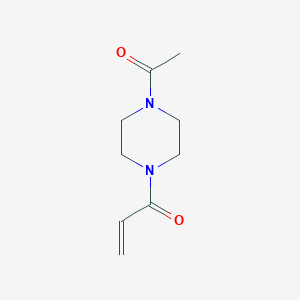
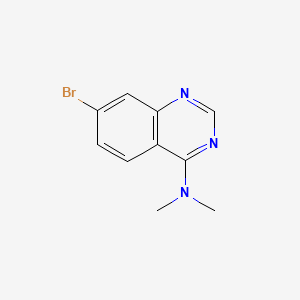
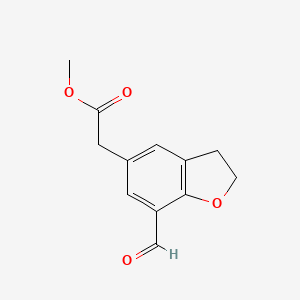
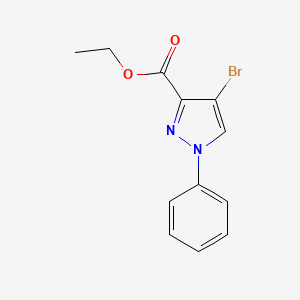
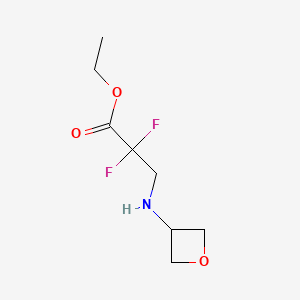
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B13554222.png)

